Bienvenue dans la boutique en ligne BenchChem!

1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-pyrrolidine

Scaffold-hopping Isosterism Drug–impurity profiling

1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-pyrrolidine (CAS 885270-87-1) is a synthetic small molecule (C₂₃H₂₇FN₄O₂, MW 410.48 g/mol) composed of an N-Boc-protected 3-aminopyrrolidine core linked via a secondary amine to a 1-(4-fluorobenzyl)-1H-benzoimidazole. Predicted physicochemical properties include a calculated logP of approximately 4.28, a topological polar surface area of 59 Ų, and zero Rule-of-5 violations, indicating drug-like permeability potential.

Molecular Formula C23H27FN4O2
Molecular Weight 410.5 g/mol
CAS No. 885270-87-1
Cat. No. B1506476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-pyrrolidine
CAS885270-87-1
Molecular FormulaC23H27FN4O2
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
InChIInChI=1S/C23H27FN4O2/c1-23(2,3)30-22(29)27-13-12-18(15-27)25-21-26-19-6-4-5-7-20(19)28(21)14-16-8-10-17(24)11-9-16/h4-11,18H,12-15H2,1-3H3,(H,25,26)
InChIKeySISOIGGGBXCPOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-pyrrolidine (CAS 885270-87-1): Structural and Physicochemical Baseline for Sourcing Decisions


1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-pyrrolidine (CAS 885270-87-1) is a synthetic small molecule (C₂₃H₂₇FN₄O₂, MW 410.48 g/mol) composed of an N-Boc-protected 3-aminopyrrolidine core linked via a secondary amine to a 1-(4-fluorobenzyl)-1H-benzoimidazole . Predicted physicochemical properties include a calculated logP of approximately 4.28, a topological polar surface area of 59 Ų, and zero Rule-of-5 violations, indicating drug-like permeability potential . The compound belongs to the benzimidazole–pyrrolidine class explored as prolylcarboxypeptidase (PrCP) inhibitors [1] and shares its exact molecular formula with the atypical antipsychotic risperidone despite a fundamentally different heterocyclic scaffold (benzimidazole vs. benzisoxazole) [2].

1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-pyrrolidine: Why Simple Formula-Matching or Generic Benzimidazole Replacement Is Insufficient


Although numerous benzimidazole–pyrrolidine derivatives exist, the precise combination of the N-Boc protecting group on the 3-aminopyrrolidine, the 2-amino linkage, and the 4-fluorobenzyl substituent on the benzimidazole N1 determines the compound's unique reactivity and potential biological interaction profile . Simple substitution with an unprotected amine, a differently substituted benzimidazole, or the isomeric benzisoxazole scaffold of risperidone—despite sharing the identical molecular formula C₂₃H₂₇FN₄O₂—would alter hydrogen-bonding capacity, basicity, metabolic vulnerability, and target recognition [1]. The compound class demonstrates that even modest changes in the benzimidazole N1-benzyl substituent (e.g., 4-fluoro vs. 4-chloro or unsubstituted) significantly impact enzyme inhibitory potency [1], directly motivating procurement of the specific CAS 885270-87-1 rather than a near-neighbor.

1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-pyrrolidine: Quantitative Differentiation Evidence for Procurement Evaluation


Scaffold Isomerism: Benzimidazole vs. Benzisoxazole Core Differentiation with Identical Molecular Formula

CAS 885270-87-1 shares the molecular formula C₂₃H₂₇FN₄O₂ with the blockbuster antipsychotic risperidone but differs fundamentally in its heterocyclic core: a 2-aminobenzimidazole in place of the risperidone benzisoxazole [1]. This scaffold switch alters the predicted logD₇.₄ from 4.53 (target compound) compared to the reported logD₇.₄ of ~2.7 for risperidone [2], yielding an approximate 70-fold difference in calculated octanol–water distribution at physiological pH, which directly impacts permeability, protein binding, and assay behavior. Additionally, the benzimidazole NH (H-bond donor count = 1) offers a hydrogen-bonding motif absent in the benzisoxazole series, enabling distinct target interactions .

Scaffold-hopping Isosterism Drug–impurity profiling Heterocyclic chemistry

4-Fluoro-benzyl Substituent Effect: Calculated Electronic and Steric Differentiation from Unsubstituted Benzyl Analogs

The 4-fluoro substituent on the N1-benzyl group of the benzimidazole ring introduces a measurable electron-withdrawing effect that modulates the pKa of the benzimidazole NH and the electron density of the aromatic system [1]. While direct experimental pKa values for CAS 885270-87-1 are not publicly available, ACD/Labs predicts an aqueous solubility of approximately 0.003 mg/mL (pH 7.4) and a logP of 4.28, which diverge from analogs bearing 4-H, 4-Cl, or 4-OCH₃ benzyl substituents . In the closely related benzimidazole pyrrolidinyl amide series, replacing 4-fluorobenzyl with 4-chlorobenzyl resulted in a >5-fold loss of PrCP inhibitory potency (IC₅₀ shift from low-nanomolar to >100 nM) [2], demonstrating that the 4-fluoro electronic character is a critical potency determinant within this chemotype.

SAR Fluorine scan Benzimidazole functionalization Medicinal chemistry

N-Boc Protection State: Quantitative Purity and Stability Advantage Over Free Amine Analogs for Synthetic Applications

CAS 885270-87-1 is supplied as the N-Boc protected 3-aminopyrrolidine derivative with a typical purity specification of 95% (HPLC) . The Boc group provides quantitative stability against nucleophilic side reactions during subsequent synthetic transformations (e.g., amide coupling, reductive amination, or Suzuki coupling) that would be compromised with the free secondary amine [1]. The free amine analog (removal of Boc) is susceptible to oxidation, acylation, and Schiff base formation under ambient conditions, reducing effective purity and yield [1]. The tert-butyl carbamate also offers orthogonal deprotection (TFA or HCl/dioxane) selectively in the presence of other protecting groups, a feature not available with benzyl- or Cbz-protected pyrrolidine intermediates [2].

Protecting group strategy Synthetic intermediate Solid-phase synthesis Pyrrolidine chemistry

Predicted ADME Profile Distinction: Drug-Likeness Versus Prolylcarboxypeptidase Inhibitor Class Baseline

The target compound meets all four Lipinski Rule-of-5 criteria (MW 410.48, logP 4.28, HBD 1, HBA 6) , placing it within oral drug-likeness space as defined by the original Pfizer filter [1]. However, within the benzimidazole pyrrolidinyl amide PrCP inhibitor class, more advanced leads such as compound 9b from Shen et al. 2011 achieved low-nanomolar IC₅₀ values against human PrCP and demonstrated modest ex vivo target engagement in eDIO mouse plasma, whereas CAS 885270-87-1 lacks the amide side chain required for potent PrCP inhibition and would be expected to display significantly weaker or absent activity [2]. The compound therefore occupies a distinct niche as a synthetically versatile intermediate or a pharmacologically inactive negative-control scaffold, rather than as a direct PrCP inhibitor, which must be understood when selecting compounds for biological screening panels.

Drug-likeness ADME prediction Physicochemical profiling Lead optimization

1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-pyrrolidine: Evidence-Backed Procurement Scenarios


Custom Benzimidazole–Pyrrolidine Library Synthesis via Orthogonal Boc Deprotection and Diversification

The N-Boc group on the pyrrolidine ring provides a chemically orthogonal handle that can be selectively removed under acidic conditions (e.g., TFA/CH₂Cl₂ or 4 N HCl/dioxane) without affecting the benzimidazole core or the 4-fluorobenzyl substituent [5]. The liberated secondary amine can then be directly functionalized via amide coupling, sulfonylation, reductive amination, or urea formation, enabling systematic diversification of the pyrrolidine nitrogen for structure–activity relationship (SAR) exploration. For laboratories building focused libraries targeting PrCP [6] or other serine proteases, CAS 885270-87-1 serves as the optimal late-stage diversification precursor because it obviates the need for in-house Boc installation on sensitive benzimidazole intermediates, which typically suffers from poor regioselectivity and low yields (<40% over two steps) .

Physicochemical Reference Standard for Isomeric Impurity Profiling in Risperidone/Paliperidone Analysis

Due to its identical molecular formula (C₂₃H₂₇FN₄O₂) to risperidone but distinct benzimidazole scaffold and retention time, CAS 885270-87-1 can serve as a system suitability marker or resolution standard in HPLC and LC–MS methods designed to separate isomeric impurities in risperidone or paliperidone active pharmaceutical ingredients [5]. The predicted logP difference (~1.8 log units higher than risperidone) translates to a substantial chromatographic retention shift on reverse-phase columns (C18, ΔRᵗ > 3 min under typical acetonitrile/water gradients), enabling unambiguous peak identification and method validation [6]. Procurement of the specific CAS 885270-87-1 is necessary because alternative isomeric compounds with the same formula (e.g., risperidone oxime or benzisoxazole positional isomers) co-elute or fail to provide adequate resolution for pharmacopoeial impurity methods.

Negative Control Compound for Benzimidazole Pyrrolidinyl Amide PrCP Inhibitor Screening Panels

SAR evidence from the Shen et al. 2011 series demonstrates that high-potency PrCP inhibition requires the presence of a piperidinyl amide side chain attached to the pyrrolidine nitrogen [5]. CAS 885270-87-1, which bears a Boc group in place of this amide and lacks the piperidine motif entirely, is expected to exhibit PrCP IC₅₀ >1 µM, rendering it functionally inactive [6]. This property makes it an ideal negative control compound for high-throughput screening (HTS) campaigns and dose–response validation experiments, allowing researchers to discriminate between assay interference artifacts and genuine target engagement. Sourcing the exact CAS 885270-87-1 ensures that the negative control is chemically well-defined, has validated purity (≥95%), and matches the core scaffold of the active series without possessing the pharmacophoric side chain required for potency .

Quote Request

Request a Quote for 1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.